![molecular formula C19H23N5O3 B2683082 (E)-3-(furan-2-yl)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 902514-15-2](/img/structure/B2683082.png)
(E)-3-(furan-2-yl)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one
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Description
(E)-3-(furan-2-yl)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.425. The purity is usually 95%.
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Scientific Research Applications
Piperazine and Morpholine Derivatives: Synthetic and Pharmaceutical Applications
Piperazine and morpholine derivatives have been extensively studied for their broad spectrum of pharmaceutical applications. Researchers have developed various synthetic methods for these derivatives due to their potent pharmacophoric activities. These compounds are explored for their therapeutic uses, including antipsychotic, antihistamine, anticancer, antiviral, and anti-inflammatory applications. Their modification through substitution patterns significantly impacts the medicinal potential of the resultant molecules, suggesting their flexible utility in drug discovery (Al-Ghorbani et al., 2015; A. Rathi et al., 2016).
Essential Oils from Piper Species and Their Biological Activities
The Piper genus, known for its use in traditional medicine, has been investigated for the biological potential of its essential oils. These oils have demonstrated antimicrobial, antiprotozoal, anti-inflammatory, and cytotoxic activities against various tumor cell lines. The chemical diversity within Piper essential oils contributes to their wide range of biological effects, underlining the genus's potential as a natural source of therapeutic agents (J. D. da Silva et al., 2017).
Furan Derivatives: Bioactive Compounds
Furan derivatives, including those found in natural products, play a critical role in medicinal chemistry. They are integral to the structure of bioactive molecules, demonstrating the importance of furan-2-yl and similar substituents in drug design. These compounds are involved in a range of pharmacological activities, highlighting the versatility of furan-based structures in developing new therapeutic agents (T. Ostrowski, 2022).
Piperazine and Its Analogues: Anti-mycobacterial Activity
Piperazine and its analogues have shown significant promise against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. The structural role of piperazine as a vital building block in these compounds underscores its potential in addressing the pressing need for new anti-mycobacterial agents (P. Girase et al., 2020).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c25-19(6-3-16-2-1-13-27-16)24-9-7-22(8-10-24)17-4-5-18(21-20-17)23-11-14-26-15-12-23/h1-6,13H,7-12,14-15H2/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLDWMSCLCDLHX-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one |
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